(2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanone phenylhydrazone
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Overview
Description
2-((1-Phenyl-1H-pyrazol-4-yl)(2-phenylhydrazono)methyl)phenol is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Phenyl-1H-pyrazol-4-yl)(2-phenylhydrazono)methyl)phenol typically involves the condensation of 1-phenyl-1H-pyrazol-4-carbaldehyde with 2-phenylhydrazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((1-Phenyl-1H-pyrazol-4-yl)(2-phenylhydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-((1-Phenyl-1H-pyrazol-4-yl)(2-phenylhydrazono)methyl)phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((1-Phenyl-1H-pyrazol-4-yl)(2-phenylhydrazono)methyl)phenol involves its interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride
Uniqueness
2-((1-Phenyl-1H-pyrazol-4-yl)(2-phenylhydrazono)methyl)phenol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H18N4O |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(E)-N-anilino-C-(1-phenylpyrazol-4-yl)carbonimidoyl]phenol |
InChI |
InChI=1S/C22H18N4O/c27-21-14-8-7-13-20(21)22(25-24-18-9-3-1-4-10-18)17-15-23-26(16-17)19-11-5-2-6-12-19/h1-16,24,27H/b25-22+ |
InChI Key |
RQZZULLFKBRHPR-YYDJUVGSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(/C2=CC=CC=C2O)\C3=CN(N=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C2=CC=CC=C2O)C3=CN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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